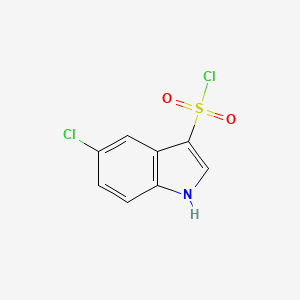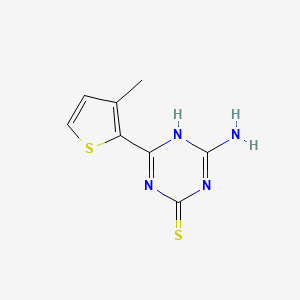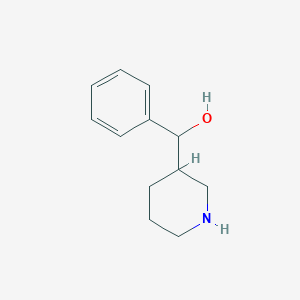
Phenyl(piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(piperidin-3-yl)methanol is a chemical compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanol group. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry due to its presence in various drug molecules . The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with phenyl-containing reagents. One common method includes the hydrogenation of phenyl-substituted piperidines under mild conditions using a palladium catalyst . Another approach involves the cyclization of unsaturated intermediates in the presence of a nickel catalyst, which provides a regioselective method for preparing six-membered N-heterocycles with aromatic substituents .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yields and purity. These methods may include the use of anhydrous ferric chloride and activated carbon to facilitate the reaction . The scalability of these processes makes them suitable for large-scale production required in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Phenyl(piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, nickel catalysts for cyclization, and anhydrous ferric chloride for facilitating reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and high yields.
Major Products
Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Phenyl(piperidin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl(piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, facilitating the compound’s biological activity . The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Phenyl(piperidin-3-yl)methanol can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its structural versatility and ability to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
phenyl(piperidin-3-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2 |
InChI Key |
LRMSJSMBPXSCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




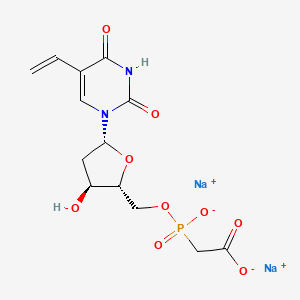
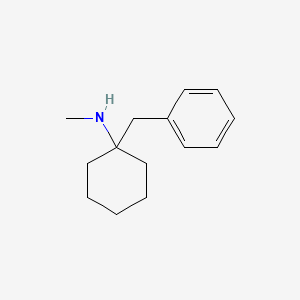
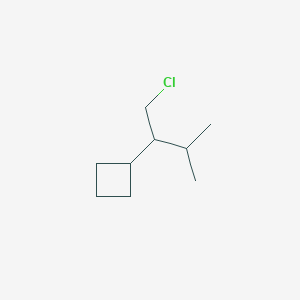
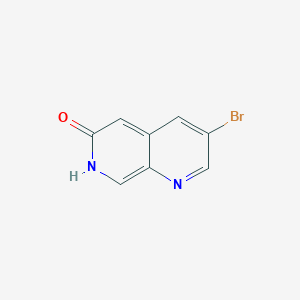
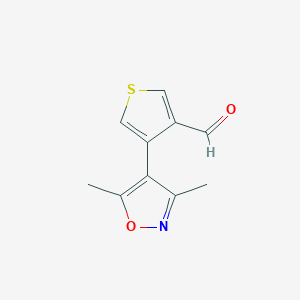
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
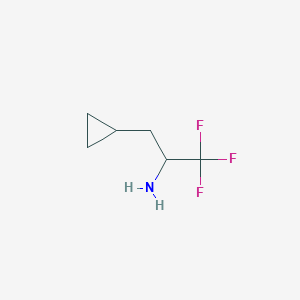
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)

